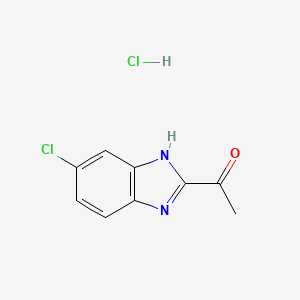

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

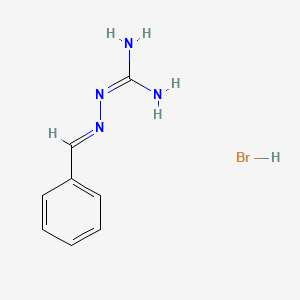

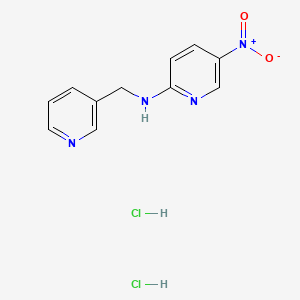

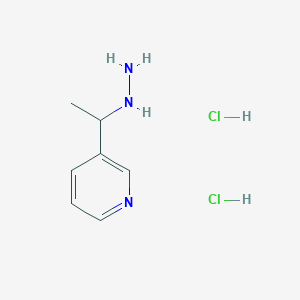

“1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C9H7ClN2O . It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position .Scientific Research Applications

Catalytic and Electrochemical Properties

Benzimidazole derivatives, including those structurally similar to "1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride," have been synthesized and studied for their catalytic and electrochemical behaviors. For instance, complexes with benzimidazole ligands have shown catecholase-mimetic activities, indicating potential utility in mimicking enzymatic reactions important in biochemistry and environmental applications (Karaoğlu et al., 2016).

Synthesis of Metal Complexes

Research has focused on the synthesis and characterization of solid complexes involving benzimidazole compounds and metals such as Co(II), Ni(II), and Cu(II). These studies lay the groundwork for understanding the coordination chemistry of benzimidazole derivatives and their potential applications in materials science, catalysis, and as ligands in the synthesis of metal-organic frameworks (Bala & Ahmad, 2012).

Biological Activities

Some benzimidazole derivatives have demonstrated significant biological activities, including immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Their potential as multipotent compounds for various therapeutic applications highlights the importance of benzimidazole derivatives in pharmaceutical research (Abdel‐Aziz et al., 2011).

Analytical Applications

Benzimidazole derivatives have been used as chromophoric reagents for the extraction and spectrophotometric determination of metal ions like Cobalt (II). This application is crucial in analytical chemistry for the detection and quantification of metals in various samples (Syamasundar et al., 2006).

Synthesis of Novel Compounds

Research also extends to the synthesis of novel compounds with benzimidazole cores for various applications, including antimicrobial activity. The versatility of benzimidazole derivatives allows for the creation of compounds with potential use in fighting bacterial and fungal infections (Ch, 2022).

Safety and Hazards

Future Directions

The future directions for the study and application of “1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, they could be potential targets for the development of new drugs .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often forming bonds with active sites, which can inhibit or enhance the function of the target .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRMLVBHAWNBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656855 |

Source

|

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41510-16-1 |

Source

|

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)